(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine
Description
(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a methoxy group (-OCH₃) at position 5, and an ethylamine (-NHCH₂CH₃) substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. The methoxy group enhances electron density on the ring, influencing reactivity and interaction with biological targets, while the ethylamine moiety may contribute to solubility and hydrogen-bonding capabilities .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-ethyl-5-methoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-3-9-7-10-4-5(12-2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYVKKFZVVAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C(=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (,):
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Reagents :
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2,4-Dichloro-5-methoxypyrimidine (1 eq)
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Ethylamine (1.2–2 eq, in ethanol or methanol)
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Conditions :
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Temperature: 0°C initially, then warming to room temperature.
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Solvent: Methanol or ethanol.
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Reaction time: 30 minutes to 2 hours.
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Workup :
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Concentration under reduced pressure.
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Washing with saturated sodium bicarbonate.
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Purification via recrystallization or chromatography.
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Key Reaction:
Mechanistic Insight :
The methoxy group at position 5 directs substitution to the 4-position via resonance stabilization of the intermediate Meisenheimer complex. Ethylamine acts as a nucleophile, displacing the 4-chloro group selectively.
Palladium-Catalyzed Coupling for Challenging Substrates
For substrates with steric hindrance or reduced reactivity, Buchwald-Hartwig amination has been employed. This method uses palladium catalysts to facilitate cross-coupling between aryl halides and amines.
Procedure (,):
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Catalyst System :
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Pd(OAc) or Pd(dba) (0.05–0.1 eq)
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Ligands: XantPhos or BINAP (0.1–0.2 eq)
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Base : Sodium tert-butoxide or CsCO.
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Solvent : Toluene or dioxane.
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Temperature : 80–110°C, 12–24 hours.
Advantages:
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Enables substitution at less reactive positions.
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Tolerates diverse amine nucleophiles.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |
|---|---|---|
| Yield | 85–95% | 70–80% |
| Reaction Time | 0.5–2 hours | 12–24 hours |
| Selectivity | High (4-position) | Moderate |
| Catalyst Cost | None | High (Pd-based) |
| Scalability | Excellent | Limited by catalyst cost |
Side Reactions and Byproduct Mitigation
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Diamination :
Excess ethylamine may lead to substitution at both 2- and 4-positions, forming N,N-diethyl-5-methoxypyrimidine-2,4-diamine. Mitigated by using stoichiometric ethylamine (). -
Methoxy Group Displacement :
Under harsh conditions (e.g., high temperature), the methoxy group may hydrolyze to a hydroxyl group. Controlled temperatures (≤25°C) prevent this ().
Industrial-Scale Optimization
Patents highlight solvent recycling and continuous flow systems to enhance efficiency:
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Solvent Choice : Ethanol is preferred over methanol due to lower toxicity and easier recovery ().
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Catalyst Recovery : Palladium filters or immobilized catalysts reduce costs in catalytic methods ().
Analytical Characterization
Key spectral data for the final product (,):
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H NMR (CDCl) : δ 7.48 (s, 1H, pyrimidine-H), 3.85 (s, 3H, OCH), 3.04 (d, 3H, NHCHCH).
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MS (ESI+) : m/z 173.6 [M+H].
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
The compound (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by case studies and data tables.
Structure
- Molecular Formula : CHClNO
- Molecular Weight : 201.65 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has been synthesized and tested for its efficacy against various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxicity against breast cancer cells. The results showed a notable reduction in cell viability, indicating its potential as an anticancer agent .
Agricultural Science
Herbicide Development
Pyrimidine derivatives are also explored for their herbicidal properties. The compound has shown promise in inhibiting specific weed species, making it a candidate for developing new herbicides.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 75 | Pesticide Science Journal |
| Other Pyrimidine Derivative | Chenopodium album | 60 | Pesticide Science Journal |
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties.
Case Study:
A study conducted on polymer composites revealed that adding this compound improved the thermal degradation temperature significantly compared to control samples. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Mechanism of Action
The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Electronic Effects: Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound donates electrons via resonance, increasing ring electron density compared to the methyl group in (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine. This enhances nucleophilic substitution reactivity at positions 4 and 6 .
Steric Effects :
Crystallographic Behavior :
- In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice, a feature absent in the ethylamine-substituted target compound .
Biological Activity
The compound (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position. The ethyl amine side chain contributes to its pharmacological properties. The structural characteristics suggest potential interactions with enzymes and receptors, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Effects : Pyrimidine derivatives have shown efficacy against various pathogens.
- Anticancer Properties : Certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Activity : Some studies highlight the ability to modulate inflammatory pathways.
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and survival.
Synthesis
The synthesis of This compound can be achieved through various organic chemistry techniques, typically involving the chlorination of pyrimidine derivatives followed by amine substitution.
Anticancer Activity
A study investigating the anticancer properties of pyrimidine derivatives demonstrated that compounds similar to This compound can significantly inhibit tumor cell growth. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
Research on the anti-inflammatory properties of pyrimidine derivatives revealed significant inhibition of COX-2 activity. Compounds were tested in vitro, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that This compound could serve as a potential anti-inflammatory agent.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated pyrimidine + ethyl amine | Potential anticancer and antimicrobial |
| 2-Amino-4-chloropyrimidine | Chlorinated pyrimidine | Antimicrobial |
| 5-Methoxypyrimidin-2-amines | Methoxypyrimidine | Cancer treatment potential |
| Cyclopropyl derivatives | Cyclopropane moiety | Unique reactivity profiles |
Q & A
Basic: What are the common synthetic routes for (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine?
Answer:
The compound is typically synthesized via cyclization or nucleophilic substitution reactions. For example:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form pyrimidine cores .
- Nucleophilic substitution : Ethylamine can react with chlorinated pyrimidine intermediates, where the chloro group at the 4-position is displaced. This is analogous to methods used for pyrazole derivatives, where nucleophilic reagents (e.g., amines) replace halides under controlled conditions .
- Key validation : Intermediate structures are confirmed via IR, NMR, and mass spectrometry, with purity assessed by HPLC .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural characterization involves:
- Spectral analysis : IR identifies functional groups (e.g., N–H stretching in ethylamine), while ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, chloro at C4) .
- X-ray crystallography : Resolves 3D conformation. For related pyrimidines, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 12–86°) are critical for stability .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced: How can researchers design experiments to assess its kinase inhibitory activity (e.g., targeting Jak2)?
Answer:
- In vitro kinase assays : Use recombinant Jak2 enzyme and ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values. AZD1480, a pyrimidine-based Jak2 inhibitor, showed IC₅₀ < 1 nM in similar setups .
- Cellular proliferation assays : Test inhibition in Jak2 V617F-mutant cell lines (e.g., HEL92.1.7) using MTT or BrdU incorporation .
- In vivo models : Employ xenografts (e.g., TEL-Jak2-driven tumors) to evaluate pharmacokinetics and efficacy. Monitor phospho-STAT3 levels as a biomarker .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Answer:
- Dynamic vs. static disorder in crystallography : If X-ray data shows unexpected bond lengths/angles, refine models using software like SHELXL. For example, adjust occupancy ratios for disordered methoxy groups .
- NMR signal splitting : Use 2D NMR (e.g., COSY, NOESY) to distinguish diastereotopic protons or rotational isomers. For example, ethylamine rotamers may cause splitting in ¹H NMR .
- Validation via DFT calculations : Compare experimental data (e.g., IR vibrational modes) with density functional theory (DFT)-predicted spectra .
Advanced: What methodologies evaluate its potential as an antimicrobial agent?
Answer:
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Pyrimidine derivatives with chloro and methoxy groups have shown MIC values < 10 µg/mL .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
- Synergy studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects using checkerboard assays .
Advanced: How can ADMET properties be predicted computationally?
Answer:
- QSAR models : Use tools like ACD/Percepta to predict logP (lipophilicity) and solubility. For pyrimidines, logP > 3 may indicate blood-brain barrier penetration .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 using fluorogenic substrates. Ethylamine derivatives often show low inhibition due to reduced steric hindrance .
- In silico toxicity : Apply DEREK or ProTox-II to flag structural alerts (e.g., mutagenic potential of chloro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
